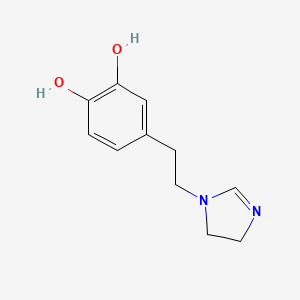
4-(2-(4,5-Dihydro-1H-imidazol-1-yl)ethyl)benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(4,5-Dihydro-1H-imidazol-1-yl)ethyl)benzene-1,2-diol is a compound that features both an imidazole ring and a catechol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions are often tolerant to a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of imidazole derivatives generally involves scalable processes that can be adapted for large-scale production. These methods often utilize readily available starting materials and efficient catalytic systems to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(4,5-Dihydro-1H-imidazol-1-yl)ethyl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The catechol moiety can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
4-(2-(4,5-Dihydro-1H-imidazol-1-yl)ethyl)benzene-1,2-diol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(2-(4,5-Dihydro-1H-imidazol-1-yl)ethyl)benzene-1,2-diol involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, influencing various biochemical pathways. The catechol moiety can participate in redox reactions, affecting cellular oxidative stress levels. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Methylaminoethyl)benzene-1,2-diol: Similar structure but with a methylamino group instead of the imidazole ring.
1,4-Di(1H-imidazol-1-yl)benzene: Contains two imidazole rings attached to a benzene ring.
Uniqueness
4-(2-(4,5-Dihydro-1H-imidazol-1-yl)ethyl)benzene-1,2-diol is unique due to the presence of both an imidazole ring and a catechol moiety. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
4-[2-(4,5-dihydroimidazol-1-yl)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H14N2O2/c14-10-2-1-9(7-11(10)15)3-5-13-6-4-12-8-13/h1-2,7-8,14-15H,3-6H2 |
Clave InChI |
AKKCKWGGXCQSIW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C=N1)CCC2=CC(=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(5-(tert-butoxycarbonyl)-5H-pyrido[4,3-b]indol-7-yl)-N,N,N-trimethylpyridin-2-aminium 4-methylbenzenesulfonate](/img/structure/B12823121.png)
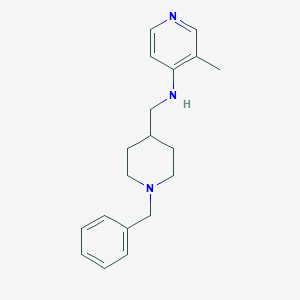
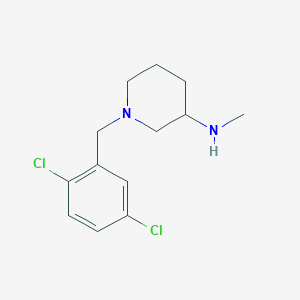
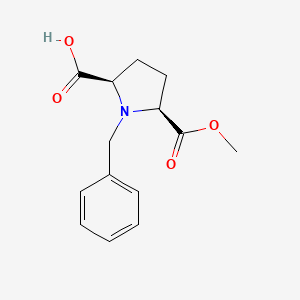

![Ethyl 2-amino-5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12823146.png)
![4-Bromobicyclo[2.1.1]hexan-1-amine](/img/structure/B12823155.png)

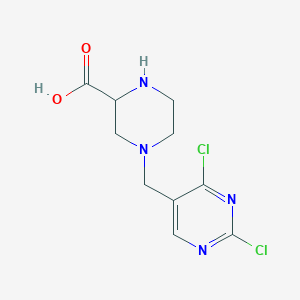
![N,N-Diethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B12823173.png)
![2,7-Dichloro-5-fluoro-1H-benzo[d]imidazole](/img/structure/B12823176.png)
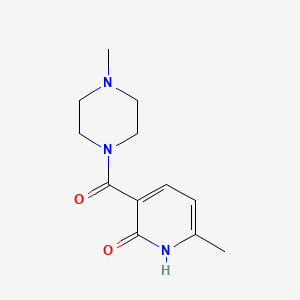
![Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate](/img/structure/B12823183.png)
![1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole](/img/structure/B12823191.png)
